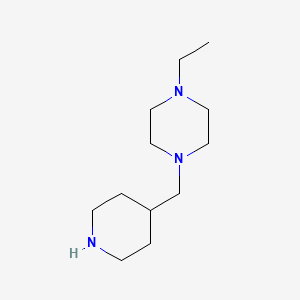

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-Ethyl-4-(piperidin-4-ylmethyl)piperazine" is a derivative of piperazine, a chemical structure that is commonly modified to create various pharmaceutical agents. Piperazine derivatives are known for their wide range of biological activities, including anti-acetylcholinesterase, antimicrobial, and analgesic properties, as well as their potential as enzyme inhibitors and receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclo condensation, aminolysis, and reactions with various catalysts. For instance, a four-component cyclo condensation was used to synthesize novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were then characterized by spectral studies . Another example is the synthesis of 1,4-piperazine-2,5-dione derivatives, which was achieved over six steps from a specific carboxylate .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as single-crystal X-ray analysis, which can reveal polymorphic crystalline forms and hydrogen-bonding networks . For example, the crystal structure of a novel RORc inhibitor, a polysubstituted piperidone, was determined and showed dominant intra and intermolecular interactions . Similarly, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, revealing the conformation of the piperazine ring and the dihedral angles with the benzene ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of bioactive compounds. For example, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid produced 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid . Additionally, the synthesis of piperazine derivatives can involve the connection of substituted piperazine with other active groups, such as guanidyl or hydroxyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the substituents on the piperazine ring. These properties can be studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The introduction of specific substituents can dramatically enhance the activity of these compounds, as seen in the case of anti-acetylcholinesterase activity . Furthermore, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to produce potent enzyme inhibitory activities .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine is a derivative of piperazine, a six-membered nitrogen-containing heterocycle. The piperazine moiety is a vital component in a plethora of well-known drugs with various therapeutic uses. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory agents, and imaging agents. Modifications in the piperazine nucleus facilitate a recognizable difference in the medicinal potential of the resultant molecules, paving the way for the development of new therapeutic profiles (Rathi et al., 2016).

Anti-mycobacterial Applications

Compounds with the piperazine structure, including 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, have been reported to show potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The piperazine moiety serves as a vital building block for anti-mycobacterial compounds. This role is critical in the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

Pharmacophore in Antidepressants

The piperazine structure is common in many marketed antidepressants, suggesting its significance in enhancing the pharmacokinetic profile for central nervous system (CNS) applications. The moiety's role in specific binding conformations of these agents is notable, and its influence on the design and development of novel antidepressant compounds has been the subject of significant research and structural-activity relationship (SAR) studies (Kumar et al., 2021).

Role in Drug Metabolism

Piperazine derivatives, including 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, are known to undergo extensive metabolism, with CYP3A4-dependent N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites, known for a variety of serotonin receptor-related effects, distribute extensively in tissues and are biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates (Caccia, 2007).

Therapeutic Investigations and Novelty

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, through its piperazine component, is involved in a significant number of studies covering different therapeutic activities, including antiarrhythmic, local anesthetic, anti-tumor, antimicrobial, antiviral, antifungal, anti-inflammatory activities, and action on the central nervous system. New derivatives of piperazine are of particular interest in these areas of medicine, given their membrane-stabilizing action by influencing ion channels. The experimental data suggest a promising future for the creation of drugs in various fields of medicine (Khaiitova et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

1-ethyl-4-(piperidin-4-ylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPNLLWZWMVFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)